molecular formula C19H20N6O3S2 B2492243 (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1172788-21-4

(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2492243
CAS No.: 1172788-21-4
M. Wt: 444.53
InChI Key: KUHXQRIZOASQEE-UHFFFAOYSA-N
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Description

(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N6O3S2 and its molecular weight is 444.53. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it has been found to show good anti-inflammatory activity with excessive selectivity towards COX-2 . This suggests that it interacts with the COX-2 enzyme, potentially inhibiting its activity .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular pathways. For example, it has been found to have antimicrobial activity, suggesting that it can influence the growth and proliferation of bacteria .

Molecular Mechanism

At the molecular level, (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to inhibit the COX-2 enzyme, which plays a key role in inflammation .

Temporal Effects in Laboratory Settings

It has been found to exhibit stable activity, suggesting that it does not degrade significantly over time .

Metabolic Pathways

The compound is likely involved in various metabolic pathways due to its interactions with enzymes such as COX-2

Properties

IUPAC Name

[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S2/c1-30(27,28)15-5-3-14(4-6-15)22-19-23-16(13-29-19)17(26)24-9-11-25(12-10-24)18-20-7-2-8-21-18/h2-8,13H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXQRIZOASQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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